molecular formula C22H21N3O B5236591 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide

Cat. No.: B5236591
M. Wt: 343.4 g/mol
InChI Key: ANMFTXULEPTJJP-UHFFFAOYSA-N
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Description

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a phenyl group attached to a butanamide backbone, with an additional phenyl group linked through a diazenyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide typically involves the following steps:

    Formation of the Diazenyl Intermediate: The initial step involves the preparation of the diazenyl intermediate. This can be achieved by the diazotization of aniline derivatives followed by coupling with another aromatic amine.

    Amidation Reaction: The diazenyl intermediate is then subjected to an amidation reaction with a suitable butanoyl chloride derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents, typically under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide has diverse applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The diazenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-phenylazodiphenylamine: Similar in structure with a diazenyl bridge between two phenyl groups.

    N-phenyl-4-(phenylazo)aniline: Another compound with a similar diazenyl linkage.

Uniqueness

2-phenyl-N-{4-[(E)-phenyldiazenyl]phenyl}butanamide is unique due to its butanamide backbone, which imparts distinct chemical and physical properties compared to other diazenyl compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-phenyl-N-(4-phenyldiazenylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O/c1-2-21(17-9-5-3-6-10-17)22(26)23-18-13-15-20(16-14-18)25-24-19-11-7-4-8-12-19/h3-16,21H,2H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMFTXULEPTJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001037644
Record name Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418776-70-2
Record name Benzeneacetamide, .alpha.-ethyl-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001037644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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